Cimoxatone, (S)-
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Cimoxatone, (S)-, involve the formation of its oxazolidinone structure. The preparation typically includes the reaction of 3-(4-methoxyphenyl)-2-oxazolidinone with benzonitrile derivatives under specific conditions
Chemical Reactions Analysis
Cimoxatone, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Scientific Research Applications
Cimoxatone, (S)-, has been primarily studied for its potential antidepressant activity due to its inhibition of monoamine oxidase A. This inhibition increases the levels of monoamines, such as serotonin and norepinephrine, which are crucial for mood regulation . Additionally, it has been explored for its effects on food intake and weight management in animal models .
Mechanism of Action
The mechanism of action of Cimoxatone, (S)-, involves the selective and reversible inhibition of monoamine oxidase A (MAO-A). By inhibiting this enzyme, the compound prevents the breakdown of monoamines, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain . This action is believed to contribute to its potential antidepressant effects.
Comparison with Similar Compounds
Cimoxatone, (S)-, can be compared to other reversible inhibitors of monoamine oxidase A (RIMAs), such as moclobemide. While both compounds inhibit MAO-A, Cimoxatone, (S)-, has a unique oxazolidinone structure that differentiates it from other RIMAs . Similar compounds include:
Moclobemide: Another reversible inhibitor of MAO-A used clinically for depression.
Brofaromine: A RIMA with similar antidepressant properties.
Toloxatone: Another RIMA with a different chemical structure but similar mechanism of action.
Properties
CAS No. |
73422-40-9 |
---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[[4-[(5S)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m0/s1 |
InChI Key |
MVVJINIUPYKZHR-SFHVURJKSA-N |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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